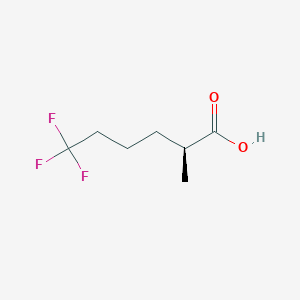

(2S)-6,6,6-Trifluoro-2-methylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6,6,6-trifluoro-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-5(6(11)12)3-2-4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJNGYWGGYQYSA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Chiral Trifluoromethylated Carboxylic Acids in Contemporary Organic Synthesis Research

Chiral trifluoromethylated carboxylic acids represent a privileged class of building blocks in modern organic synthesis, largely due to the profound effects the trifluoromethyl (CF3) group imparts upon a molecule. The incorporation of a CF3 group can significantly alter a compound's physical, chemical, and biological properties. acs.org These alterations include increased lipophilicity, enhanced metabolic stability, and modified acidity of nearby functional groups. nih.gov

In the realm of medicinal chemistry, these properties are highly sought after to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. thieme-connect.com The trifluoromethyl group can enhance binding affinity to biological targets and block metabolic pathways, thereby increasing the efficacy and bioavailability of a therapeutic agent. nih.govnih.gov Consequently, there is a broad research effort focused on the development of synthetic methods to introduce trifluoromethyl groups into organic molecules. nih.gov

The carboxylic acid functionality provides a versatile handle for further chemical transformations. It can be readily converted into a wide array of other functional groups, such as esters, amides, and alcohols, or used directly in coupling reactions to construct more complex molecular frameworks. The combination of a chiral center and a trifluoromethyl group within a carboxylic acid structure, as seen in (2S)-6,6,6-Trifluoro-2-methylhexanoic acid, offers a powerful three-dimensional building block for the synthesis of novel, enantiomerically pure compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com

Stereochemical Purity and Enantioselectivity in Trifluorinated Organic Building Blocks

The stereochemical configuration of a chiral molecule is paramount, as different enantiomers can exhibit vastly different biological activities. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov This underscores the critical importance of stereochemical purity in the synthesis of chiral trifluorinated building blocks like (2S)-6,6,6-Trifluoro-2-methylhexanoic acid.

Achieving high enantioselectivity in the synthesis of trifluoromethyl-containing stereocenters is a significant challenge in organic chemistry. nih.gov The development of catalytic enantioselective methods for the introduction of trifluoromethyl groups has been a major focus of research. acs.orgnih.gov Various strategies, including the use of chiral catalysts and auxiliaries, have been employed to control the stereochemical outcome of reactions that form carbon-trifluoromethyl bonds. thieme-connect.com

The enantiomeric purity of building blocks is crucial as it directly translates to the stereochemical integrity of the final product. fluorochem.co.uk The use of enantiomerically pure starting materials, such as this compound, can obviate the need for challenging and often inefficient chiral separations at later stages of a synthesis. This approach, known as the "chiral pool" strategy, is a cornerstone of modern asymmetric synthesis.

Current Research Trajectories for 2s 6,6,6 Trifluoro 2 Methylhexanoic Acid in Academic Contexts

Asymmetric Catalytic Approaches to Enantiomerically Pure this compound

Asymmetric catalysis provides a powerful tool for the efficient construction of chiral molecules from prochiral precursors. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Auxiliary-Mediated Stereocontrol in Syntheses

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically pure product.

While direct literature on the synthesis of this compound via this method is not extensively detailed, a highly analogous and illustrative example is the large-scale asymmetric synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. nih.govnih.gov This process utilizes a chiral Ni(II)-complex of a glycine (B1666218) Schiff base, where the chiral auxiliary is derived from (S)-2-aminobenzophenone. The key step is the diastereoselective alkylation of the glycine enolate with 1,1,1-trifluoro-4-iodobutane. nih.govd-nb.info

The chiral ligand controls the facial selectivity of the incoming electrophile, leading to a high degree of stereocontrol. After the alkylation, the complex is disassembled, typically with an acid, to release the desired α-substituted amino acid and recover the chiral auxiliary for reuse. nih.gov This methodology demonstrates the potential for producing structurally similar compounds like this compound with high enantiomeric purity (>99% e.e.) on a significant scale. d-nb.info

Fluorinated oxazolidinones (FOX) represent another class of chiral auxiliaries that have been effectively used for the stereoselective alkylation of amide enolates, offering a potential route to enantiopure acids. cyu.fr

Table 1: Key Reagents in an Analogous Chiral Auxiliary-Mediated Synthesis

| Component | Function | Reference |

|---|---|---|

| Ni(II)-complex of glycine Schiff base | Prochiral Nucleophile | nih.gov |

| (S)-2-((N'-benzylprolyl)amino)benzophenone | Chiral Auxiliary | nih.govnih.gov |

| 1,1,1-Trifluoro-4-iodobutane | Electrophile | nih.gov |

| 10% KOH/MeOH | Base | d-nb.info |

Enantioselective Organocatalysis for this compound Derivatives

Enantioselective organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has grown rapidly, providing powerful methods for α-functionalization of carbonyl compounds. A hypothetical organocatalytic route to this compound could involve the asymmetric α-methylation of an aldehyde precursor, 4,4,4-trifluorobutanal, followed by oxidation. Chiral amines, such as those derived from proline, are often used to form a transient enamine with the aldehyde, which then reacts stereoselectively with a methylating agent. However, specific studies applying this methodology to the synthesis of this compound are not prominently featured in the scientific literature.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Related Reactions

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. This process typically involves the hydrogenation of a prochiral olefin using a chiral catalyst, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands like BINAP. unt.edu

Chemoenzymatic Syntheses of this compound

Chemoenzymatic strategies leverage the high selectivity of enzymes for stereochemical control, often under mild reaction conditions. These biocatalytic methods can be applied to resolve racemic mixtures or to create chiral centers with high fidelity.

Enzyme-Mediated Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a reaction catalyzed by a chiral catalyst or enzyme. For this compound, a common strategy would be the lipase-catalyzed esterification of the racemic acid.

In a typical scenario, a racemic mixture of 6,6,6-trifluoro-2-methylhexanoic acid would be subjected to esterification with an alcohol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively catalyze the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric excess. The resulting ester and the unreacted acid can then be separated. While this is a standard and powerful technique, specific application and optimization for the resolution of 6,6,6-trifluoro-2-methylhexanoic acid have not been extensively documented.

Biocatalytic Stereoinversion and Derivatization

More advanced biocatalytic methods are emerging for the synthesis of complex chiral molecules, including those containing fluorine. acs.orgnih.govnih.gov These platforms can create new C-CF3 bonds or functionalize molecules with high enantioselectivity.

For instance, engineered enzymes, such as nonheme iron enzymes, have been developed to generate trifluoromethyl radicals from reagents like Togni's reagent. chemrxiv.org These enzymes can then direct the enantioselective addition of the CF3 group to substrates. Furthermore, engineered cytochrome c enzymes have been shown to catalyze highly enantioselective carbene B–H bond insertion to produce versatile α-trifluoromethylated organoborons, which are valuable synthetic intermediates. acs.orgacs.org These cutting-edge biocatalytic platforms represent the frontier of organofluorine synthesis and could potentially be adapted for the de novo asymmetric synthesis of building blocks like this compound or its precursors. nih.govnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid |

| 1,1,1-Trifluoro-4-iodobutane |

| (S)-2-aminobenzophenone |

| 4,4,4-Trifluorobutanal |

| 6,6,6-Trifluoro-2-methylhex-2-enoic acid |

| Candida antarctica lipase B |

Chiral Pool Synthesis Strategies Utilizing Precursors for this compound

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. acs.org This strategy is advantageous as it transfers the existing chirality of the starting material to the target molecule, often simplifying the synthetic route and avoiding the need for chiral resolutions or asymmetric catalysis. For the synthesis of this compound, several naturally occurring chiral precursors can be considered.

A plausible and commonly employed strategy involves the use of chiral building blocks where the stereocenter is already established. For instance, (S)-2-methyl-3-hydroxypropionic acid, accessible from the chiral pool, could serve as a suitable precursor. The synthetic sequence would involve the manipulation of the hydroxyl and carboxylic acid functionalities to introduce the trifluoromethylpropyl group.

Another potential chiral precursor is L-alanine, a readily available amino acid. The synthesis could proceed through the diazotization of L-alanine to (S)-2-hydroxypropanoic acid (L-lactic acid), followed by protection of the functional groups and subsequent chain elongation.

A hypothetical synthetic pathway starting from a chiral precursor is outlined below:

Table 1: Hypothetical Chiral Pool Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of carboxylic acid | (S)-2-methyl-3-hydroxypropionic acid, SOCl₂, Benzyl alcohol | (S)-benzyl 3-hydroxy-2-methylpropanoate |

| 2 | Oxidation of primary alcohol | Swern oxidation (oxalyl chloride, DMSO, Et₃N) | (S)-benzyl 2-methyl-3-oxopropanoate |

| 3 | Wittig reaction | 3,3,3-Trifluoropropyl)triphenylphosphonium bromide, n-BuLi | (S)-benzyl 2-methyl-6,6,6-trifluorohex-3-enoate |

| 4 | Hydrogenation | H₂, Pd/C | (S)-benzyl 6,6,6-trifluoro-2-methylhexanoate |

| 5 | Deprotection | H₂, Pd/C | This compound |

This table represents a hypothetical reaction scheme and is for illustrative purposes.

The success of a chiral pool strategy is contingent on the availability of the chiral precursor in high enantiomeric purity and the efficiency of the subsequent chemical transformations without racemization of the stereocenter.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact. acs.org The synthesis of this compound can be designed to incorporate several of these principles.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of the synthesis of the target molecule, this would involve choosing reactions that are additive rather than substitutive, minimizing the generation of byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. For instance, in the asymmetric synthesis of related chiral carboxylic acids, transition metal catalysts and organocatalysts have been employed to achieve high enantioselectivity. rsc.org The use of a recyclable chiral auxiliary, as demonstrated in the large-scale synthesis of the related compound Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, is a prime example of a green approach where the source of chirality is recovered and reused. nih.gov

Benign Solvents and Reaction Conditions: The choice of solvents and reaction conditions significantly impacts the environmental footprint of a synthesis. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption.

Biocatalysis: The use of enzymes as catalysts offers several advantages from a green chemistry perspective. Enzymes operate under mild conditions (aqueous environment, neutral pH, and ambient temperature), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. For the synthesis of this compound, a potential green strategy could involve the enzymatic resolution of a racemic mixture of the corresponding ester.

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Strategy | Key Green Chemistry Principle | Advantages | Potential Challenges |

| Chiral Pool Synthesis | Use of renewable feedstocks | Readily available chiral starting materials, potentially fewer steps. | Limited availability of some precursors, potential for racemization. |

| Asymmetric Catalysis | Catalysis, Atom Economy | High enantioselectivity, low catalyst loading, potential for catalyst recycling. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis (Enzymatic Resolution) | Use of renewable catalysts, benign conditions | High selectivity, mild reaction conditions, environmentally friendly. | Limited to 50% theoretical yield, enzyme stability and cost. |

By carefully selecting the synthetic route and incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Development of Chiral Ligands and Catalysts Derived from this compound

The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. Carboxylic acids are versatile precursors for a variety of ligand classes, including phosphines, amines, and oxazolines. This compound can, in principle, be elaborated into novel chiral ligands where the trifluoromethyl group can exert significant electronic and steric influence.

The electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of a resulting ligand and, consequently, the catalytic activity and selectivity of its metal complexes. For instance, in a hypothetical phosphine ligand derived from this acid, the CF3 group could modulate the Lewis basicity of the phosphorus atom, thereby influencing the catalytic cycle in transition-metal-catalyzed reactions.

While direct examples utilizing this compound are not prominent in the literature, the broader class of fluorinated ligands has demonstrated unique effects on chemical reactivity and physical properties. nsf.gov The synthesis of such ligands would typically involve the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or halide) and subsequent nucleophilic substitution with a phosphine or amine moiety. Alternatively, the carboxyl group can be activated and used to acylate a chiral auxiliary or another ligand backbone.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Class | Synthetic Precursor from Target Acid | Potential Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Phosphines | (S)-1-(6,6,6-Trifluoro-2-methylhexyl)diphenylphosphine | Hydrogenation, Cross-coupling reactions |

| Chiral Amines | (S)-N-Benzyl-6,6,6-trifluoro-2-methylhexan-1-amine | Lewis base catalysis, Asymmetric protonation |

Integration into Complex Molecule Synthesis as a Chiral Intermediate

Chiral building blocks are fundamental to the total synthesis of complex molecules, allowing for the introduction of stereocenters with high fidelity. The unique structural features of this compound make it an intriguing candidate for this purpose.

While natural products rarely contain trifluoromethyl groups, the synthesis of fluorinated analogues of natural products is a common strategy to enhance their biological activity or pharmacokinetic properties. This compound could serve as a stereodefined fragment for the synthesis of such analogues. For example, it could be incorporated into the side chain of a macrolide or as part of a polyketide-like structure. The synthesis of such analogues would involve standard transformations of the carboxylic acid, such as reduction, chain extension, and coupling reactions.

The development of novel fluorinated chiral scaffolds is of significant interest for the generation of new chemical entities in drug discovery. rsc.org The trifluoromethyl group can induce specific conformational biases and participate in non-covalent interactions, such as fluorine-hydrogen bonds, which can influence binding to biological targets. acs.org this compound can be used to construct a variety of chiral scaffolds. For example, its conversion to the corresponding amine could lead to the synthesis of fluorinated chiral heterocycles, such as piperidines or pyrrolidines, which are common motifs in pharmaceuticals.

Table 2: Illustrative Synthetic Transformations of this compound for Scaffold Development

| Transformation | Resulting Intermediate | Potential Scaffold |

|---|---|---|

| Curtius Rearrangement | (S)-5,5,5-Trifluoro-1-methylpentyl isocyanate | Chiral ureas, carbamates |

| Arndt-Eistert Homologation | (S)-7,7,7-Trifluoro-3-methylheptanoic acid | Elongated chiral side chains |

Chiral Derivatization for Stereochemical Assignment and Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical task in stereoselective synthesis and natural product chemistry. wikipedia.org Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques such as NMR spectroscopy or chromatography. wikipedia.org

Fluorinated CDAs have gained attention due to the sensitivity of the ¹⁹F NMR nucleus, which provides a wide chemical shift range and the absence of background signals. frontiersin.org While Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a well-known example, there is a continuous search for new CDAs with improved resolving capabilities. wikipedia.org

This compound, being a chiral carboxylic acid, can be used to derivatize chiral alcohols and amines. The resulting diastereomeric esters or amides can then be analyzed by NMR. The trifluoromethyl group provides a clean ¹⁹F NMR handle, and the diastereomeric dispersion of the ¹⁹F signals would allow for the determination of the enantiomeric excess of the analyte. The absolute configuration can potentially be assigned by establishing a consistent correlation between the chemical shift differences and the stereochemistry of the analyte, often aided by computational modeling. nih.govresearchgate.net

Table 3: Hypothetical ¹⁹F NMR Data for Diastereomeric Esters of a Chiral Alcohol with (2S)- and (R)-6,6,6-Trifluoro-2-methylhexanoic acid

| Chiral Alcohol Enantiomer | Derivatizing Acid Enantiomer | Diastereomer | Hypothetical ¹⁹F NMR Chemical Shift (ppm) |

|---|---|---|---|

| (R)-Alcohol | (2S)-Acid | (R,S)-Ester | -65.2 |

Mechanistic and Theoretical Investigations of 2s 6,6,6 Trifluoro 2 Methylhexanoic Acid and Its Reactivity

Computational Chemistry Studies on the Conformational Landscape of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid

Computational chemistry provides powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods can elucidate the preferred spatial arrangements of its atoms and how it interacts with its environment.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to understand how the electron-withdrawing trifluoromethyl group influences the molecule's geometry and electronic properties.

The strong electronegativity of the fluorine atoms in the CF3 group creates a significant dipole moment and exerts a powerful inductive effect (-I) along the aliphatic chain. This effect is anticipated to influence the acidity of the carboxylic acid group. DFT calculations on similar per- and polyfluorinated carboxylic acids have shown that the presence of a trifluoromethyl group generally lowers the pKa value compared to its non-fluorinated analog, making it a stronger acid. nih.gov The positioning of the trifluoromethyl group relative to the carboxylic acid headgroup has a notable impact on these properties. nih.gov

Furthermore, stereoelectronic effects, such as the gauche effect, are expected to play a role in determining the conformational preferences of the molecule's backbone. The gauche effect in fluorinated alkanes describes the tendency for a gauche conformation to be more stable than the anti conformation around a C-C bond, which is contrary to what is typically observed for alkanes. This is attributed to hyperconjugative interactions between the C-F σ* antibonding orbitals and adjacent C-H or C-C σ bonding orbitals. DFT studies can quantify the energetic differences between various rotamers of this compound, providing insight into the most stable conformations. These calculations would likely reveal a preference for specific dihedral angles along the C-C backbone to maximize these stabilizing interactions.

A hypothetical DFT analysis could yield data on bond lengths, bond angles, and dihedral angles for the lowest energy conformers, as well as calculated properties like dipole moment and pKa.

Table 1: Hypothetical DFT-Calculated Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Calculated pKa |

|---|---|---|---|

| A (Anti) | 0.5 | 2.8 | 3.5 |

| B (Gauche 1) | 0.0 | 3.2 | 3.4 |

Note: This table is illustrative and based on general principles of stereoelectronic effects in fluorinated compounds.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed picture of how this compound interacts with solvent molecules and other solute molecules over time.

In an aqueous environment, MD simulations of similar perfluorinated carboxylic acids (PFCAs) have revealed distinct behaviors of the fluorinated alkyl tail and the carboxylic acid headgroup. researchgate.netmdpi.com The carboxylic acid group is hydrophilic and will readily form hydrogen bonds with water molecules. Conversely, the fluorinated chain is hydrophobic. MD simulations can be used to calculate properties such as the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute.

These simulations can also shed light on the aggregation behavior of such molecules. Studies on PFCAs have shown that they can form micelles or other aggregates in aqueous solution, driven by the hydrophobic interactions of the fluorinated chains. researchgate.net For this compound, MD simulations could predict its tendency to self-assemble and the structure of any resulting aggregates.

Table 2: Hypothetical Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Solute-Water (kcal/mol) | Solute-Solute (kcal/mol) |

|---|---|---|

| Carboxylic Acid Headgroup | -15.2 | -5.8 |

Note: This table is illustrative and based on general findings from MD simulations of perfluorinated acids.

Reaction Mechanism Elucidation in Transformations Involving the this compound Backbone

The chemical reactivity of the this compound backbone can be explored through various transformations. While specific mechanistic studies on this exact molecule are not widely available, the reactivity of the carboxylic acid functional group and the influence of the trifluoromethyl group allow for educated predictions of its behavior in known chemical reactions.

One important class of reactions for carboxylic acids is esterification. The Shiina esterification, for example, utilizes an aromatic carboxylic acid anhydride (B1165640) as a dehydration-condensation agent. wikipedia.org In such a reaction, the carboxylic acid of this compound would react with the activated anhydride to form a mixed anhydride intermediate, which is then attacked by an alcohol to yield the desired ester. wikipedia.org The presence of the electron-withdrawing trifluoromethyl group would likely increase the electrophilicity of the carboxylic carbon, potentially accelerating the reaction.

Another relevant transformation is decarboxylative trifluoromethylation, a reaction that converts a carboxylic acid to a trifluoromethyl group. acs.org While this would modify the backbone, it highlights a potential reaction pathway for the carboxylic acid moiety. Mechanistic studies of these reactions often involve photoredox or copper catalysis. acs.org

The trifluoromethyl group itself can also undergo transformation under certain conditions. For instance, the hydrolysis of a trifluoromethyl group to a carboxylic acid group has been reported in acidic media. nih.gov This reaction is proposed to proceed through the protonation of a fluorine atom, followed by the cleavage of a C-F bond to generate a difluorobenzylic carbocation intermediate. nih.gov

Influence of the Trifluoromethyl Group on Reaction Pathways and Stereoselectivity

The trifluoromethyl group exerts a profound influence on the reactivity and selectivity of chemical reactions due to its strong electron-withdrawing nature and steric bulk.

The inductive effect of the CF3 group significantly increases the acidity of the carboxylic acid proton, as previously mentioned. This can affect the rates of reactions where proton transfer is a key step. In base-catalyzed reactions, the deprotonation of the carboxylic acid will be more favorable.

In reactions where the trifluoromethyl group itself participates, its high electronegativity stabilizes negative charges on adjacent atoms. This can influence the regioselectivity of certain reactions. For example, in nucleophilic additions to unsaturated systems containing a trifluoromethyl group, the nucleophile often adds to the position that places the developing negative charge closer to the electron-withdrawing CF3 group.

The lipophilicity of the molecule is also significantly affected by the trifluoromethyl group. Studies on aliphatic alcohols have shown that trifluorination can either increase or decrease lipophilicity depending on the position of the CF3 group relative to a polar functional group. nih.gov This property is crucial in determining the solubility of the molecule in different solvents, which in turn can influence reaction rates and outcomes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-trifluoromethylbenzoic anhydride |

Advanced Analytical Methodologies for Stereochemical Characterization of 2s 6,6,6 Trifluoro 2 Methylhexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral compounds like (2S)-6,6,6-Trifluoro-2-methylhexanoic acid, NMR can be adapted to assess stereochemical purity. In an achiral solvent, the NMR spectra of the two enantiomers, (2S)- and (2R)-6,6,6-Trifluoro-2-methylhexanoic acid, are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in distinguishable NMR signals for the enantiomers.

This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs, such as Pirkle's alcohol or cyclodextrins, form transient diastereomeric complexes with the enantiomers, leading to small but measurable differences in their chemical shifts (diastereomeric shift differences, ΔΔδ). CDAs, on the other hand, react with the carboxylic acid moiety to form stable diastereomers with distinct NMR spectra.

For this compound, derivatization with a chiral alcohol, such as (R)-1-phenylethanol, would yield diastereomeric esters. The resulting ¹H and ¹³C NMR spectra would be expected to show separate signals for the methyl and methine protons and carbons adjacent to the stereocenter, allowing for the quantification of each enantiomer and thus the determination of enantiomeric purity.

Illustrative ¹H NMR Data for Diastereomeric Esters of 6,6,6-Trifluoro-2-methylhexanoic acid with (R)-1-Phenylethanol

| Proton | (2S, R)-ester δ (ppm) | (2R, R)-ester δ (ppm) | ΔΔδ (ppm) |

|---|---|---|---|

| CH -COOH | 2.52 | 2.55 | 0.03 |

| CH ₃-CH | 1.18 | 1.21 | 0.03 |

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are indispensable for the non-destructive determination of the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.

For this compound, the carboxylic acid chromophore will give rise to a CD signal. The sign and magnitude of the Cotton effect can be predicted using empirical rules, such as the octant rule for carboxylic acids, or by comparison with the CD spectra of structurally related compounds of known absolute configuration. The (S)-enantiomer is expected to exhibit a CD spectrum that is a mirror image of the (R)-enantiomer. By comparing the experimentally obtained CD spectrum with theoretical predictions or reference data, the absolute configuration can be confidently assigned.

Expected Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|

Note: This data is predictive and based on general principles for α-substituted carboxylic acids. The exact wavelength and intensity of the Cotton effect would need to be determined experimentally.

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, thus, the precise arrangement of atoms in space.

For a liquid or oily compound like this compound, direct crystallization can be challenging. Therefore, it is common practice to prepare a crystalline derivative. This is often achieved by reacting the carboxylic acid with a heavy atom-containing chiral or achiral reagent. The presence of a heavy atom facilitates the determination of the absolute configuration through anomalous dispersion effects. A common derivatization strategy for carboxylic acids is the formation of an amide with a chiral amine, such as (R)-α-methylbenzylamine, which often yields a crystalline product.

Once a suitable crystal is obtained and analyzed, the resulting crystallographic data provides an unequivocal assignment of the (S) or (R) configuration at the stereocenter.

Illustrative Crystallographic Data Parameters for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.1, 12.5, 15.3 |

| α, β, γ (°) | 90, 90, 90 |

Note: The data presented is hypothetical and represents typical values for a chiral organic molecule. The actual crystallographic parameters would be specific to the chosen derivative.

Advanced Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Advanced chromatographic techniques are the most widely used methods for the accurate determination of the enantiomeric excess (e.e.) of a chiral compound. These methods rely on the differential interaction of the enantiomers with a chiral environment, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For the separation of this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. sigmaaldrich.comsigmaaldrich.com The carboxylic acid can be analyzed directly or after derivatization to an ester or amide to improve chromatographic behavior and detection. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Typical Chiral HPLC Conditions for the Separation of 6,6,6-Trifluoro-2-methylhexanoic acid Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol with a small percentage of a carboxylic acid (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Note: The specific conditions and elution order would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC-MS is another excellent method for determining enantiomeric excess, often offering high resolution and sensitivity. For carboxylic acids, derivatization is typically required to increase volatility. This compound can be converted to its methyl or other suitable ester. The resulting esters can then be separated on a chiral capillary column, often coated with a cyclodextrin derivative. The mass spectrometer serves as a highly selective and sensitive detector. The enantiomeric excess is determined by the integration of the peaks corresponding to the two enantiomers.

Typical Chiral GC-MS Conditions for the Analysis of 6,6,6-Trifluoro-2-methylhexanoic acid Enantiomers (as methyl esters)

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium |

| Temperature Program | Optimized gradient (e.g., 50 °C to 180 °C) |

| Ionization Mode | Electron Ionization (EI) |

Note: Derivatization and optimization of the temperature program are crucial for achieving good separation.

Exploration of Biochemical Interaction Mechanisms of 2s 6,6,6 Trifluoro 2 Methylhexanoic Acid in Vitro

Investigation of Metabolic Transformations of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid by Isolated Enzymes

Further research and publication in peer-reviewed scientific journals would be required to elucidate the biochemical properties of this specific compound.

Potential Applications of 2s 6,6,6 Trifluoro 2 Methylhexanoic Acid in Advanced Materials Science Research

Design and Synthesis of Chiral Polymers Incorporating the (2S)-6,6,6-Trifluoro-2-methylhexanoic acid Moiety

The incorporation of the this compound moiety into polymer chains presents a viable strategy for creating novel chiral polymers. The presence of the trifluoromethyl (CF3) group is anticipated to bestow unique properties upon the resulting materials, such as enhanced thermal stability, chemical resistance, and hydrophobicity, which are characteristic of fluorinated polymers. nih.gov The chiral center, intrinsic to the monomer, would introduce optical activity and the potential for stereospecific interactions within the polymer matrix.

The synthesis of such polymers would likely necessitate the initial conversion of the carboxylic acid to a more readily polymerizable functional group. Potential synthetic routes could involve:

Acrylate (B77674) or Methacrylate (B99206) Monomer Synthesis: Transformation of the carboxylic acid into an acrylate or methacrylate ester. These monomers could then undergo free-radical or controlled radical polymerization techniques (e.g., ATRP, RAFT) to yield polymers with a chiral side chain.

Vinyl Ester Monomer Synthesis: Conversion of the carboxylic acid to a vinyl ester, which can be polymerized via free-radical methods.

Ring-Opening Polymerization: Derivatization of the monomer to create a cyclic ester (lactone) or other suitable cyclic monomer could enable ring-opening polymerization, offering good control over molecular weight and architecture.

The resulting polymers would be of significant interest for applications where both chirality and the properties imparted by fluorine are desirable. For instance, they could serve as chiral stationary phases in chromatography or as specialized optical films.

| Polymerization Strategy | Monomer Type | Potential Polymer Properties | Potential Applications |

|---|---|---|---|

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Acrylate or Methacrylate derivative | Well-defined molecular weight, low dispersity, high optical activity, thermal stability, hydrophobicity | Chiral stationary phases for HPLC, membranes for enantioselective separation |

| Free-Radical Polymerization | Vinyl ester derivative | Good thermal stability, chemical resistance, potential for high optical purity | Specialty coatings, chiral additives for bulk polymers |

| Ring-Opening Polymerization | Cyclic ester (lactone) derivative | Biodegradability (depending on backbone), controlled architecture, high stereoregularity | Biomedical materials, chiral scaffolds for tissue engineering |

Development of Chiral Recognition Materials Utilizing this compound Scaffolds

The unique combination of a chiral center and a fluorine-rich tail makes this compound an excellent building block for materials designed for chiral recognition. The trifluoromethyl group can participate in non-covalent interactions such as dipole-dipole and fluorous interactions, which can contribute to the enantioselective recognition process. Furthermore, the 19F nucleus serves as a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the direct observation of diastereomeric interactions upon binding with a chiral analyte. cas.cnacs.org

Materials designed for chiral recognition could be developed by:

Immobilization on a Solid Support: Covalently attaching the chiral acid to a solid matrix, such as silica (B1680970) gel or a polymer resin. This would create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or gas chromatography (GC) capable of separating enantiomers.

Incorporation into Sensor Arrays: Using the molecule as a chiral selector in a sensor system. For example, its incorporation into a fluorescent sensor could lead to enantioselective changes in fluorescence intensity upon binding with a chiral guest molecule. nih.gov

Use as a Chiral Solvating Agent: In solution, derivatives of this acid could act as chiral solvating agents (CSAs) for NMR analysis, inducing chemical shift differences in the signals of enantiomeric analytes, with the 19F signal of the CSA itself providing a sensitive reporter of the interaction. acs.org

| System Type | Principle of Operation | Key Interactions | Analytical Method |

|---|---|---|---|

| Chiral Stationary Phase (CSP) for Chromatography | Differential partitioning of enantiomers between the mobile phase and the stationary phase. | Hydrogen bonding (via carboxylic acid), dipole-dipole, steric hindrance, fluorous interactions. | HPLC, GC |

| 19F NMR Chiral Solvating Agent | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals for enantiomers. | Formation of diastereomeric ion pairs or hydrogen-bonded complexes. | 19F NMR Spectroscopy |

| Chiral Sensor Component | Enantioselective binding event transduced into a measurable signal (e.g., optical, electrochemical). | Host-guest interactions specific to one enantiomer. | Fluorimetry, Voltammetry |

Functionalization of Surfaces with this compound for Chiral Selectivity

Modifying surfaces with a monolayer or thin film of this compound can create interfaces with chiral selective properties. Such surfaces could be instrumental in applications ranging from enantioselective catalysis to the fabrication of biocompatible materials that interact specifically with biological enantiomers. The carboxylic acid group provides a versatile anchor for attaching the molecule to a variety of substrates.

Methods for surface functionalization include:

Self-Assembled Monolayers (SAMs): On surfaces like gold or silicon oxide (after conversion to an appropriate thiol or silane (B1218182) derivative), the molecule could form ordered, chiral self-assembled monolayers.

Covalent Grafting: Direct covalent attachment to surfaces containing complementary functional groups (e.g., amine-functionalized surfaces via amide bond formation). The functionalization of fluoropolymer surfaces with carboxylic acids is also a known technique. utoronto.ca

Layer-by-Layer Assembly: Incorporation into multilayered thin films through electrostatic or hydrogen bonding interactions.

A surface functionalized with this chiral, fluorinated molecule would exhibit a unique combination of low surface energy, hydrophobicity, and stereoselectivity. rsc.org This could be leveraged for creating surfaces that can selectively adsorb one enantiomer from a racemic mixture or catalyze stereoselective reactions at the interface.

| Technique | Substrate Example | Nature of Attachment | Potential Application |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Gold (via thiol derivative), Silicon Oxide (via silane derivative) | Covalent (Au-S or Si-O-Si bond) | Enantioselective sensors, platforms for studying chiral recognition at interfaces |

| Covalent Grafting (Amide Coupling) | Amine-functionalized glass or polymer | Covalent (Amide bond) | Heterogeneous catalysis, chiral filtration membranes |

| Surface Oxidation/Functionalization | Fluoropolymers (e.g., PCTFE) | Covalent attachment at oxidized sites | Creation of biocompatible surfaces with specific protein binding properties |

Future Directions and Emerging Research Opportunities for 2s 6,6,6 Trifluoro 2 Methylhexanoic Acid

Unexplored Stereoselective Synthetic Routes and Methodologies

While methods exist for the synthesis of chiral fluorinated acids, the efficient and scalable synthesis of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid remains an area ripe for exploration. Future research could focus on developing more atom-economical and sustainable synthetic pathways.

Key areas for investigation include:

Asymmetric Hydrogenation: A promising route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 2-methyl-6,6,6-trifluoro-2-hexenoic acid derivative. The development of novel chiral catalysts, potentially rhodium or ruthenium-based complexes with large bite angles, could achieve high enantioselectivity for this transformation. nih.gov

Catalytic Enantioselective α-Fluorination: Instead of building the molecule from a fluorinated starting material, an alternative is the late-stage fluorination of a non-fluorinated precursor. Research into dual-activation strategies, where a chiral nucleophile and a transition-metal Lewis acid co-catalyst generate a chiral ketene (B1206846) enolate for subsequent fluorination, could provide a direct and highly enantioselective route. nih.gov

Organocatalytic Approaches: The use of chiral Brønsted acids, such as chiral phosphoric acids or carboxylic acids, has proven effective in a variety of asymmetric transformations. researchgate.netresearchgate.netresearchgate.net Designing a conjugate addition or alkylation reaction sequence using a prochiral substrate, catalyzed by a tailored organocatalyst, could offer a metal-free and highly stereocontrolled synthesis. Desymmetrization of a prochiral dicarbonyl compound using a chiral phosphoric acid catalyst is another viable strategy. acs.org

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for obtaining enantiopure compounds. The hydrolase-catalyzed kinetic resolution of a racemic ester of 6,6,6-trifluoro-2-methylhexanoic acid could efficiently separate the (2S)-enantiomer. mdpi.com This approach often results in high yields and excellent enantiomeric purity. mdpi.com

| Methodology | Potential Catalyst/Reagent | Key Principle | Potential Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Stereoselective reduction of a C=C double bond | High atom economy, potentially scalable |

| Catalytic α-Fluorination | Chiral Nucleophile + Lewis Acid Co-catalyst | Enantioselective fluorination of a ketene enolate | Direct C-F bond formation with high enantioselectivity nih.gov |

| Organocatalysis | Chiral Phosphoric Acids or Cinchona Alkaloids | Asymmetric conjugate addition or desymmetrization acs.orgnih.gov | Metal-free, mild reaction conditions |

| Enzymatic Resolution | Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of a racemic ester | High enantioselectivity, environmentally benign mdpi.com |

Novel Catalytic Applications and Catalyst Design Principles

Beyond its role as a synthetic target, this compound possesses the structural elements to function as a chiral ligand or organocatalyst itself. The unique combination of steric bulk, chirality, and strong electronic effects from the trifluoromethyl group could be harnessed to induce high levels of stereoselectivity in various chemical transformations.

Future research directions in this area include:

Chiral Carboxylic Acid Organocatalysis: Chiral carboxylic acids have emerged as effective Brønsted acid catalysts. researchgate.net The acidity of the carboxyl group in the target molecule, modulated by the electron-withdrawing trifluoromethyl group, could be optimal for activating specific substrates in reactions like asymmetric cyclizations or additions. researchgate.net

Ligand Design for Asymmetric Metal Catalysis: The carboxylic acid moiety can be used to coordinate to a metal center, positioning the chiral backbone to create a stereochemically defined environment. rsc.org The trifluoromethyl group can exert significant electronic effects, influencing the reactivity and selectivity of the metallic catalyst. rsc.org Such ligands could be applied in reactions like asymmetric alkylations, hydrogenations, or Diels-Alder reactions.

Phase-Transfer Catalysis: Chiral carboxylates can function as anionic phase-transfer catalysts. researchgate.netnih.gov A catalyst derived from this compound could facilitate asymmetric fluorofunctionalizations of alkenes, where the chiral anion pairs with a cationic reagent to guide its approach to the substrate. nih.gov

| Structural Feature | Potential Catalytic Role | Design Principle |

|---|---|---|

| (2S)-Chiral Center | Source of stereochemical induction | Creates a chiral pocket around the active site, differentiating between enantiotopic faces of a prochiral substrate. |

| Carboxylic Acid Group | Brønsted acid site; Metal coordination site | Can protonate/activate substrates or serve as an anchor point for creating chiral metal complexes. researchgate.net |

| Trifluoromethyl (CF3) Group | Electronic and steric modifier; "Fluorous" phase affinity | The strong electron-withdrawing nature can tune the acidity of the carboxyl group and the electrophilicity of a metal center. rsc.orgnih.gov Its lipophobicity can be exploited in fluorous biphasic catalysis for catalyst recovery. rsc.org |

Expansion into Supramolecular Chemistry and Self-Assembly Systems

The introduction of fluorine into organic molecules dramatically influences their self-assembly behavior, often leading to more stable and structurally distinct supramolecular architectures. nih.govresearchgate.net The amphiphilic nature of this compound—with a hydrophilic carboxylic acid head and a hydrophobic/lipophobic trifluoroalkyl tail—makes it an excellent candidate for creating novel self-assembling systems.

Emerging opportunities in this field are:

Chiral Supramolecular Assemblies: The inherent chirality of the molecule can direct the formation of helical structures, such as twisted ribbons or nanotubes, in solution or on surfaces. acs.orgnih.gov The interplay between hydrogen bonding at the carboxyl head group and the unique packing interactions of the fluorinated tails could lead to complex and functional chiral superstructures.

Fluorinated Gels and Liquid Crystals: At higher concentrations, the molecule could form thermoreversible gels in specific solvents, driven by a combination of hydrogen bonding and fluorous interactions. The investigation of its liquid crystalline phases could reveal novel columnar or smectic arrangements with unique optical properties.

Responsive Materials: The carboxylic acid group provides a pH-responsive handle. Changes in pH could be used to trigger the assembly or disassembly of supramolecular structures, leading to the development of smart materials that respond to environmental stimuli.

| Interaction | Description | Potential Resulting Structure |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between carboxylic acid groups. | Dimers, linear chains, 1D fibers. |

| Fluorous Interactions | Segregation of fluorinated chains from hydrocarbon or aqueous media. | Micelles, vesicles, bilayers, phase-separated domains. researchgate.net |

| Chiral Packing | Stereospecific packing constraints imposed by the chiral center. | Helical ribbons, nanotubes, twisted fibers. acs.org |

| Dipole-Dipole Interactions | Interactions involving the polar C-F and C=O bonds. | Ordered packing in the solid state, influencing crystal lattice energy. acs.org |

Integration into Bio-Inspired Chemical Systems Beyond Current In Vitro Studies

The unique properties of fluorinated compounds make them powerful tools for chemical biology and the creation of bio-inspired systems. researchgate.net this compound can serve as a valuable building block for constructing functional systems that mimic or interface with biological machinery, moving beyond simple bioactivity screening.

Future research could explore:

Peptidomimetic and Foldamer Design: Incorporating the molecule into peptide backbones could induce specific secondary structures or folds. The trifluoromethyl group can enhance proteolytic stability and modulate binding affinity. These fluorinated peptidomimetics could be designed to self-assemble into fibrils or other nanostructures, creating novel biomaterials.

¹⁹F NMR Probes for Chemical Biology: The trifluoromethyl group serves as a highly sensitive ¹⁹F NMR reporter. nih.gov By incorporating the molecule into larger systems, such as polymers or dendrimers designed to interact with biological targets, ¹⁹F NMR can be used to monitor binding events, conformational changes, or enzymatic activity in complex environments without background noise. nih.govcfplus.cznih.gov This provides a powerful, non-invasive analytical tool for studying bio-inspired chemical processes.

Bio-Inspired Self-Assembling Surfaces: The self-assembly properties can be used to create functional surfaces. For instance, monolayers of this compound on a substrate could create chiral, low-energy surfaces designed to control protein adsorption or cellular adhesion in a stereospecific manner.

| Application Area | Role of this compound | Key Enabling Feature(s) |

|---|---|---|

| Peptidomimetics and Foldamers | Chiral, non-natural building block | Stereochemical control, enhanced stability from the CF3 group. |

| ¹⁹F NMR Probes | Reporter molecule for sensing and analysis | High sensitivity of the ¹⁹F nucleus, absence of background signal in biological systems. nih.gov |

| Functional Biomaterials | Self-assembling monomer unit | Amphiphilicity, chirality, and fluorous interactions driving the formation of ordered nanostructures. |

| Chiral Surfaces | Component of self-assembled monolayers (SAMs) | Creates a well-defined chiral surface for stereoselective molecular recognition. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-6,6,6-Trifluoro-2-methylhexanoic acid, and how can stereochemical purity be ensured?

- Methodology : Opt for asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. For example, fluorination reactions under controlled pH (e.g., using trifluoroacetic acid as a catalyst) can enhance stereochemical control. Purification via chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization with resolving agents (e.g., L-proline derivatives) ensures enantiomeric excess >98% .

- Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use and NMR to verify trifluoromethyl and methyl group positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode with <2 ppm error) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>99%) .

Q. What safety protocols are critical for handling fluorinated carboxylic acids like this compound?

- Guidelines : Use fume hoods, nitrile gloves, and acid-resistant lab coats. Store in sealed containers at 2–8°C to prevent degradation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do fluorine substitutions influence the compound’s reactivity and bioavailability in pharmacological studies?

- Mechanistic Insight : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Use logP measurements and in vitro microsomal assays to quantify lipophilicity and metabolic half-life .

- Bioavailability Testing : Employ Caco-2 cell monolayers to assess intestinal permeability, with LC-MS quantification of apical-to-basolateral transport .

Q. What experimental designs address contradictions in stability data under varying pH conditions?

- Approach : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Use Design of Experiments (DoE) to model degradation pathways and identify critical pH thresholds (e.g., instability below pH 3 due to decarboxylation) .

Q. How can researchers evaluate the environmental persistence of fluorinated byproducts from this compound?

- Methods : Perform hydrolysis studies (e.g., OECD 111 guidelines) to track trifluoroacetic acid (TFA) formation. Use LC-MS/MS to quantify TFA in simulated wastewater matrices, accounting for organic degradation rates .

Q. What strategies optimize enantiomeric resolution in scaled-up synthesis?

- Solutions : Employ dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipase B) or switchable solvents (e.g., ionic liquids) to enhance yield and reduce racemization .

Methodological Resources

- Stereochemical Analysis : Reference X-ray crystallography datasets from PubChem or crystallographic databases for comparative structural validation .

- Toxicity Profiling : Use in silico tools like OECD QSAR Toolbox to predict ecotoxicity, supplemented by zebrafish embryo assays for acute toxicity (LC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.